Cas no 22865-48-1 (Benzene,1-methyl-4-[(4-nitrophenyl)thio]-)

Benzene,1-methyl-4-[(4-nitrophenyl)thio]- structure
22865-48-1 structure
Product Name:Benzene,1-methyl-4-[(4-nitrophenyl)thio]-
CAS-nummer:22865-48-1
MF:C13H11NO2S
MW:245.296941995621
CID:284179
PubChem ID:89869
Update Time:2025-04-19

Benzene,1-methyl-4-[(4-nitrophenyl)thio]- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzene,1-methyl-4-[(4-nitrophenyl)thio]-
    • 1-methyl-4-(4-nitrophenyl)sulfanylbenzene
    • (4-nitrophenyl)-(4-tolyl)thioether
    • 1-methyl-4-[(4-nitrophenyl)thio]-benzene
    • 4-methyl-4'-nitro-diphenyl sulphide
    • 4-methyl-4'-nitrodiphenylsulfide
    • 4-methylphenyl 4-nitrophenyl sulfide
    • 4-nitro-4'-methyldiphenylsulphide
    • 4-nitrophenyl 4-methylphenyl sulfide
    • AC1L3IS6
    • AC1Q20YN
    • AR-1K9539
    • CCG-43823
    • EINECS 245-271-8
    • NSC149653
    • p-((p-Nitrophenyl)thio)toluene
    • SureCN6577902
    • AKOS003235542
    • NSC-149653
    • NS00027278
    • P-[(P-NITROPHENYL)THIO]TOLUENE
    • Benzene, 1-methyl-4-((4-nitrophenyl)thio)-
    • (4-nitrophenyl)(p-tolyl)sulfane
    • SR-01000633708-1
    • 22865-48-1
    • NSC 149653
    • SCHEMBL6577902
    • SKB6D2FB97
    • 1-[(4-METHYLPHENYL)SULFANYL]-4-NITROBENZENE
    • 1-METHYL-4-((4-NITROPHENYL)THIO)BENZENE
    • UNII-SKB6D2FB97
    • DTXSID20177405
    • Inchi: 1S/C13H11NO2S/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9H,1H3
    • InChI-sleutel: DLQBSTSAXPLSIP-UHFFFAOYSA-N
    • LACHT: S(C1C=CC(=CC=1)[N+](=O)[O-])C1C=CC(C)=CC=1

Berekende eigenschappen

  • Exacte massa: 245.05113
  • Monoisotopische massa: 245.05104977g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 2
  • Complexiteit: 251
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.4
  • Topologisch pooloppervlak: 71.1Ų

Experimentele eigenschappen

  • PSA: 43.14
  • LogboekP: 4.57760
Aanbevolen leveranciers
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd